2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorobenzyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the N-(2,4-difluorophenyl)acetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidine core.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,2-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt various biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)pyridine
- 2-((2-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dual aromatic systems and the presence of both chlorobenzyl and difluorophenyl groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15ClF2N4O3 |
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Molecular Weight |
456.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C22H15ClF2N4O3/c23-14-5-3-13(4-6-14)11-29-21(31)20-18(2-1-9-26-20)28(22(29)32)12-19(30)27-17-8-7-15(24)10-16(17)25/h1-10H,11-12H2,(H,27,30) |
InChI Key |
QEZMDJGHJLRCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)Cl)N=C1 |
Origin of Product |
United States |
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